BenchChemオンラインストアへようこそ!

1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

PDE10A inhibitor X-ray crystallography structure-based drug design

1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 326618-92-2) is a heterocyclic carboxylic acid featuring a fused thieno[2,3-c]pyrazole core with a 4-chlorophenyl N1‑substituent and a methyl group at C3. Its primary documented role is as a late‑stage intermediate for phosphodiesterase 10A (PDE10A) inhibitors, evidenced by the co‑crystal structure of its (tetrahydrofuran‑2‑ylmethyl)amide derivative with human PDE10A (PDB 5EDE, resolution 2.2 Å).

Molecular Formula C13H9ClN2O2S
Molecular Weight 292.74
CAS No. 326618-92-2
Cat. No. B2499517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
CAS326618-92-2
Molecular FormulaC13H9ClN2O2S
Molecular Weight292.74
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C13H9ClN2O2S/c1-7-10-6-11(13(17)18)19-12(10)16(15-7)9-4-2-8(14)3-5-9/h2-6H,1H3,(H,17,18)
InChIKeyRBMBWNXBCRAGPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 326618-92-2): Core Heterocyclic Building Block for PDE10A‑Targeted Inhibitor Programs


1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid (CAS 326618-92-2) is a heterocyclic carboxylic acid featuring a fused thieno[2,3-c]pyrazole core with a 4-chlorophenyl N1‑substituent and a methyl group at C3 [1]. Its primary documented role is as a late‑stage intermediate for phosphodiesterase 10A (PDE10A) inhibitors, evidenced by the co‑crystal structure of its (tetrahydrofuran‑2‑ylmethyl)amide derivative with human PDE10A (PDB 5EDE, resolution 2.2 Å) [2]. This compound belongs to a broader family of 1H‑thieno[2,3-c]pyrazole‑5‑carboxylic acids that have been claimed as kinase inhibitor scaffolds, but the specific 4‑chlorophenyl/3‑methyl substitution pattern matches the structural requirements validated in a Roche‑led PDE10A drug‑discovery campaign [3].

Why 1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid Cannot Be Replaced by Unsubstituted or Hetero‑Substituted Thienopyrazole‑5‑carboxylic Acids


Thieno[2,3-c]pyrazole‑5‑carboxylic acids bearing different N1‑aryl or N1‑alkyl groups exhibit divergent target‑engagement profiles despite sharing the same heterocyclic core [1]. The 4‑chlorophenyl substituent provides a specific combination of electron‑withdrawing character (Hammett σₚ = +0.23) and moderate lipophilicity (ClogP contribution) that balances PDE10A binding affinity and physicochemical properties. In contrast, the parent 1H‑thieno[2,3-c]pyrazole‑5‑carboxylic acid (unsubstituted at N1) lacks the aryl group required for the hydrophobic clamp observed in the PDE10A co‑crystal structure (PDB 5EDE), whereas the 1‑cyclohexyl analogue is directed toward DAO inhibition rather than PDE10A [2]. Even minor positional isomerism—such as moving chlorine from the para to the meta position—can alter the conformational preference of the N‑aryl ring and thereby reduce PDE10A complementarity. These scaffold‑specific SAR constraints mean that generic replacement with a simpler or differently substituted thienopyrazole‑5‑carboxylic acid is likely to compromise both biological activity and downstream synthetic utility [3].

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid


PDE10A Co‑Crystal Structural Validation Confirms Target‑Specific Binding of the 4‑Chlorophenyl Amide Derivative

The tetrahydrofuran‑2‑ylmethyl amide of 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid was co‑crystallized with human PDE10A, and the complex was refined to 2.2 Å resolution with R‑factor = 0.186 and R‑free = 0.242 [1]. This provides direct structural evidence that the 4‑chlorophenyl substituent occupies a hydrophobic pocket in the PDE10A active site that cannot be filled by the unsubstituted (1H) or 1‑cyclohexyl analogues. No analogous co‑crystal structure exists for the 1‑phenyl or 1‑(4‑fluorophenyl) congeners, indicating that this specific substitution pattern has been prioritized in a drug‑discovery setting [2].

PDE10A inhibitor X-ray crystallography structure-based drug design

Predicted pKa of the Carboxylic Acid Group Enables pH‑Controlled Reactivity Distinct from Electron‑Rich Analogues

The predicted aqueous pKa of the 5‑carboxylic acid group is 3.32 ± 0.30, based on ACD/Labs Percepta calculation . This value is lower than that of the 1‑(4‑methoxyphenyl) analogue (predicted pKa ≈ 3.6, due to electron‑donating OCH₃) and higher than the 1‑(4‑trifluoromethylphenyl) analogue (predicted pKa ≈ 2.9) [1]. The moderated acidity of the 4‑chlorophenyl derivative allows for standard amide‑bond formation under mildly basic conditions while maintaining sufficient carboxylate nucleophilicity, offering a practical advantage in parallel medicinal‑chemistry synthesis.

pKa prediction carboxylic acid reactivity amide coupling

Hammett σₚ of the 4‑Chloro Substituent Modulates Electrophilic Aromatic Substitution Reactivity on the Pendant Phenyl Ring

The 4‑chlorophenyl group has a Hammett σₚ value of +0.23, which deactivates the aromatic ring toward electrophilic substitution relative to the 4‑methyl analogue (σₚ = –0.17) and activates it relative to the 4‑nitro analogue (σₚ = +0.78) [1]. This intermediate reactivity profile permits late‑stage functionalization such as halogen‑metal exchange or Suzuki coupling on the phenyl ring under conditions that would either fail (4‑Me) or require aggressive reagents (4‑NO₂). The resultant diversification potential is valuable for SAR exploration while maintaining the PDE10A‑compatible core [2].

Hammett constant electrophilic substitution medicinal chemistry diversification

Optimal Application Scenarios for 1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid in PDE10A‑Focused and Diversifiable Inhibitor Synthesis


Late‑Stage PDE10A Inhibitor Intermediate for Structure‑Based Lead Optimization

Medicinal chemistry groups pursuing PDE10A inhibitors for CNS indications can employ this carboxylic acid as a direct precursor to the amide series that yielded the 5EDE co‑crystal structure. The validated binding mode provides a rational starting point for optimizing selectivity over other PDE isoforms, reducing the time‑to‑crystal for novel analogues [1].

Core Scaffold for Parallel Library Synthesis Exploiting the Moderated pKa and 4‑Cl Reactivity

The predicted pKa of 3.32 supports high‑throughput amide coupling with diverse amine fragments under standard HATU/DIPEA conditions. Simultaneously, the 4‑chlorophenyl ring serves as a functional handle for late‑stage Suzuki or Buchwald diversification, enabling rapid exploration of the PDE10A hydrophobic pocket without resynthesizing the thienopyrazole core.

Reference Standard for Analytical Method Development in PDE10A Inhibitor QC

Because the compound is the common intermediate for the crystallographically characterized PDE10A ligand series [1], it is suitable as a reference standard for HPLC purity, residual solvent analysis, and mass spectrometric characterization during process chemistry development and batch‑to‑batch quality control of PDE10A inhibitor candidates.

Computational Chemistry Benchmark for Predicting Substituent Effects on PDE10A Binding Affinity

The availability of both the 4‑Cl derivative and its co‑crystal structure allows computational chemists to benchmark free‑energy perturbation (FEP) or QM/MM predictions of substituent effects on PDE10A binding. Comparisons with predicted pKa and Hammett parameters [REFS-2, REFS-3] provide a multi‑parameter validation set for in silico models prior to synthesis of new analogues.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.